molecular formula C8H9BrN2O B2941159 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one CAS No. 1936387-82-4

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Cat. No.: B2941159
CAS No.: 1936387-82-4
M. Wt: 229.077
InChI Key: RCDQQTLZRJKWEM-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position of the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-8(12)11(10-4-7)5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDQQTLZRJKWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the bromination of 2-(cyclopropylmethyl)pyridazin-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridazinone derivatives with various functional groups.

    Oxidation Reactions: Formation of oxidized pyridazinone derivatives with higher oxidation states.

    Reduction Reactions: Formation of reduced pyridazinone derivatives with lower oxidation states.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazine core, a bromine atom at the 5-position, and a cyclopropylmethyl group at the 2-position. Pyridazines are known for their diverse biological activities, making them interesting for medicinal chemistry and potential therapeutic applications.

Potential Applications in Medicinal Chemistry

This compound and its derivatives have potential applications in medicinal chemistry:

  • May serve as building blocks for synthesizing more complex molecules with desired pharmacological properties.
  • Can be modified to optimize their activity, selectivity, and pharmacokinetic properties.
  • Its derivatives may interact with enzymes such as cyclooxygenases, potentially inhibiting their activity and providing anti-inflammatory effects.

Research and Interaction Studies

Interaction studies with this compound typically investigate its binding affinity with various biological targets. Preliminary studies suggest derivatives of this compound may interact with enzymes such as cyclooxygenases, potentially inhibiting their activity and thus providing anti-inflammatory effects.

Congeners and their properties

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-methylpyridineBromine at position 5; methyl group at position 2Known for its reactivity in electrophilic substitutions
4-Amino-5-bromo-2-methylpyridineAmino group at position 4; bromine at position 5Exhibits significant biological activity against certain pathogens
5-Bromo-3-nitro-2-methylpyridineNitro group at position 3; bromine at position 5Displays potent antibacterial properties
Ethyl 5-bromo-2-methylnicotinateNicotinic structure; ethyl groupPotential use in nicotine receptor studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mode of action and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom at the 5-position.

    5-Chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine at the 5-position.

    5-Bromo-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a cyclopropylmethyl group at the 2-position.

Uniqueness

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Structural Characteristics

The structural features of this compound play a crucial role in its biological activity. The presence of the bromine atom and the cyclopropylmethyl group influences its interaction with various biological targets, contributing to its pharmacological properties.

Structural Feature Description
Pyridazine Core A six-membered aromatic ring containing two adjacent nitrogen atoms.
Bromine Atom (5-position) Enhances reactivity and binding affinity with biological targets.
Cyclopropylmethyl Group May influence pharmacokinetic properties and selectivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Properties :
    • Compounds in the pyridazine family have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Inhibition of COX can lead to reduced production of prostaglandins, thereby alleviating inflammation.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various pathogens.
  • Anticancer Potential :
    • The compound's ability to interact with specific molecular targets may also extend to anticancer activity. Research is ongoing to elucidate its mechanism of action against cancer cells.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, leading to therapeutic effects.
  • Target Interaction : Binding studies indicate that it may interact with cyclooxygenases and other relevant biological targets, modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives, including this compound:

  • A study demonstrated that similar pyridazine compounds exhibited significant inhibition of COX enzymes in vitro, suggesting potential for anti-inflammatory drug development.
  • Another investigation highlighted the antimicrobial effects of pyridazine derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
5-Bromo-2-methylpyridineBromine at position 5; methyl group at position 2Known for reactivity in electrophilic substitutions.
4-Amino-5-bromo-2-methylpyridineAmino group at position 4; bromine at position 5Exhibits significant biological activity against pathogens.
Ethyl 5-bromo-2-methylnicotinateNicotinic structure; ethyl groupPotential use in nicotine receptor studies.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one?

Answer:
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • Cyclopropane introduction : React a bromopyridazinone precursor (e.g., 5-bromo-pyridazin-3(2H)-one) with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the 2-position hydrogen .
  • Patent-based methods : Patents describe azole-fused pyridazinone derivatives using palladium-catalyzed coupling for halogenated intermediates, which could be adapted for cyclopropylmethyl group introduction .
    Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, pyridazinone ring protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (C₈H₁₀BrN₃O; theoretical MW: 266.09) with ESI-HRMS .
  • HPLC purity analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
    Note : Compare spectral data with structurally related brominated pyridazinones (e.g., ) to validate assignments.

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .
  • First-aid measures : If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water .
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation.

Advanced: How can reaction yields be optimized for introducing the cyclopropylmethyl group?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the cyclopropylmethyl group .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; optimize ligand-to-metal ratios .
  • Temperature control : Reactions at 80–100°C may improve substitution efficiency without decomposition .
    Troubleshooting : Low yields may arise from steric hindrance; consider pre-functionalizing the pyridazinone core or using bulkier bases (e.g., DBU).

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

  • Assay validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
  • Structural analogs : Compare activity with derivatives (e.g., piperidinyl or azole-fused analogs) to identify critical functional groups .
  • Meta-analysis : Review patent claims (e.g., Takeda’s azole-fused derivatives) and academic studies to contextualize activity trends .

Advanced: What mechanistic insights explain the reactivity of the pyridazinone core?

Answer:

  • Electron-deficient ring : The pyridazinone’s conjugated system directs electrophilic substitution to the 5-position. Bromine at C5 further deactivates the ring, favoring nucleophilic attacks at C2 .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in substitution reactions. For example, cyclopropylmethyl group introduction may proceed via a Meisenheimer complex .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict regioselectivity and transition states for substitution reactions.

Advanced: How to design experiments to study its stability under physiological conditions?

Answer:

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Metabolic profiling : Use liver microsomes or S9 fractions to identify cytochrome P450-mediated metabolites. Compare with structurally similar compounds (e.g., ’s pesticide derivatives) .
  • Light sensitivity : Expose to UV light (λ = 365 nm) and monitor photodegradation using HPLC.

Advanced: What strategies mitigate solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyridazinone’s hydroxyl moiety .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and solubility .

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